![molecular formula C9H7N3O B2506380 6-Pyrimidin-2-yl-1H-pyridin-2-one CAS No. 2142804-95-1](/img/structure/B2506380.png)
6-Pyrimidin-2-yl-1H-pyridin-2-one
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Description
“6-Pyrimidin-2-yl-1H-pyridin-2-one” is a compound that has been used in the design of privileged structures in medicinal chemistry . It is known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
A green and simple ‘one-pot’ electrochemical off–on approach to synthesize pyrimidin-2 (1H)-ones was realized without any catalyst, oxidant, and toxic reagent . The desired products were obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .
Molecular Structure Analysis
The molecular structure of “6-Pyrimidin-2-yl-1H-pyridin-2-one” was determined by 1H NMR spectroscopy and single-crystal X-ray analysis .
Chemical Reactions Analysis
The compound has been used in the design of privileged structures in medicinal chemistry . It has been synthesized using a ‘one-pot’ electrochemical off–on approach .
Scientific Research Applications
Anti-Inflammatory and Anti-Cancer Agent
Pyrimidinone derivatives, including “6-Pyrimidin-2-yl-1H-pyridin-2-one”, have been found to possess a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, and anti-bacterial . In particular, they have shown potent anti-inflammatory and anti-cancer properties . The compounds with significant anti-oxidant activity were screened for in vivo anti-inflammatory activity, and it was found that certain compounds possess good activity comparable to the standard .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM .
Anti-Viral Activity
Pyrimidine derivatives have been found to exhibit antiviral properties . For example, various dihydropyrimidinones derivatives were synthesized by modification of the substituents in virtually all the six positions of the pyrimidine nucleus, which provided interesting activity against HIV, Sendai virus, and rubella virus .
Pd-Catalyzed Dehydrogenation of Aliphatic Carboxylic Acids
This ligand was developed by the Yu lab to enable the Pd-catalyzed dehydrogenation of aliphatic carboxylic acids through a typically challenging activation of the β-methylene C-H bond .
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties . They have been used extensively in the treatment of various bacterial and fungal infections .
Antitumor Activity
Pyrimidine derivatives, including “6-Pyrimidin-2-yl-1H-pyridin-2-one”, have been reported to exhibit antitumor activities . They have been used in the treatment of various types of cancers .
properties
IUPAC Name |
6-pyrimidin-2-yl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-4-1-3-7(12-8)9-10-5-2-6-11-9/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMTARAPLKMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyrimidin-2-yl-1H-pyridin-2-one |
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